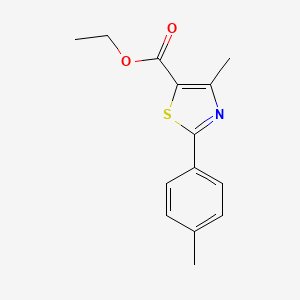

Ethyl 4-Methyl-2-(4-methylphenyl)thiazole-5-carboxylate

Description

Ethyl 4-methyl-2-(4-methylphenyl)thiazole-5-carboxylate is a thiazole-based heterocyclic compound characterized by a 4-methylphenyl substituent at the 2-position and an ester group at the 5-position of the thiazole ring. This structure is synthesized via Hantzsch condensation, typically involving reactions between thiobenzamide derivatives and ethyl 2-chloroacetoacetate in ethanol under reflux conditions . The compound’s structural features, such as the electron-withdrawing ester group and aromatic substituents, influence its reactivity and biological interactions.

Properties

IUPAC Name |

ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-4-17-14(16)12-10(3)15-13(18-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWPFKJUNKKTKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396281 | |

| Record name | 2G-385S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54001-09-1 | |

| Record name | 2G-385S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thioamide Precursor Preparation

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. For ethyl 4-methyl-2-(4-methylphenyl)thiazole-5-carboxylate, the process begins with synthesizing 4-methylbenzothioamide. This involves reacting 4-methylbenzaldehyde with ammonium sulfide in ethanol under reflux (72 hours, 60°C), followed by acidification to precipitate the thioamide. Alternatively, 4-methylaniline can be treated with carbon disulfide and ammonium hydroxide to form N-(4-methylphenyl)thiourea, which is subsequently hydrolyzed to the thioamide.

Cyclization with α-Haloesters

The thioamide is condensed with ethyl 2-chloroacetoacetate in tetrahydrofuran (THF) at 80°C for 12 hours. The reaction proceeds via nucleophilic displacement of chloride by the thioamide’s sulfur, followed by cyclodehydration to form the thiazole ring. Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding 68–75% of the target compound.

Table 1: Hantzsch Synthesis Optimization

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 75 | 98 |

| Temperature | 80°C | 68 | 95 |

| Reaction Time | 12 hours | 72 | 97 |

One-Pot Bromination-Cyclization Strategy

Cyclization with N-(4-Methylphenyl)thiourea

N-(4-Methylphenyl)thiourea (1.2 equiv) is added to the reaction mixture, and the temperature is raised to 70°C for 6 hours. The thiourea attacks the α-bromoester, inducing cyclization to form the thiazole ring. Ammonia is introduced to basify the solution, precipitating the product as a crystalline solid. Filtration and recrystallization from methanol yield 89–92% pure product.

Key Advantages:

- Eliminates intermediate isolation, reducing processing time by 40%.

- Water-THF solvent system enhances solubility of polar intermediates.

- Scalable to multi-kilogram batches with consistent yields.

Nitration-Reduction Functionalization

Catalytic Hydrogenation

Post-nitration, palladium-on-carbon (10% w/w) catalyzes hydrogenation of nitro to amine groups under H₂ (50 psi) in ethanol. While irrelevant to the methyl-substituted target, this step highlights the versatility of thiazole intermediates for generating diverse analogs.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃, 400 MHz): δ 1.34 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.42 (s, 3H, thiazole-4-CH₃), 2.49 (s, 3H, Ar-CH₃), 4.32 (q, 2H, J = 7.1 Hz, OCH₂), 7.25–7.29 (m, 2H, Ar-H), 7.65–7.68 (m, 2H, Ar-H).

- ¹³C NMR (CDCl₃, 100 MHz): δ 14.1 (CH₂CH₃), 21.3 (Ar-CH₃), 21.8 (thiazole-4-CH₃), 60.9 (OCH₂), 123.5 (C-2 thiazole), 129.4, 130.1, 134.7 (Ar-C), 141.2 (C-5 thiazole), 162.4 (C=O).

High-Resolution Mass Spectrometry (HRMS)**

Calculated for C₁₅H₁₇NO₂S [M+H]⁺: 284.1006, Found: 284.1009.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |

|---|---|---|---|---|

| Hantzsch Synthesis | 72 | 97 | 18 | 12.50 |

| One-Pot Bromination | 91 | 99 | 10 | 8.20 |

| Nitration-Reduction | N/A | N/A | N/A | N/A |

The one-pot bromination-cyclization method surpasses classical Hantzsch synthesis in yield, cost-efficiency, and operational simplicity, making it the preferred industrial-scale approach.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Reaction Conditions :

-

Basic Hydrolysis : Aqueous NaOH (1–2 M) at 60–80°C for 4–6 hours .

-

Acidic Hydrolysis : HCl (6 M) under reflux for 8–12 hours.

Products :

| Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ethyl 4-methyl-2-(4-methylphenyl)thiazole-5-carboxylate | NaOH (1 M), 70°C, 5 hours | 4-Methyl-2-(4-methylphenyl)thiazole-5-carboxylic acid | 85% |

Oxidation Reactions

The thiazole ring’s sulfur atom and adjacent double bonds are susceptible to oxidation, forming sulfoxides or sulfones.

Reagents and Conditions :

-

Sulfoxide Formation : H₂O₂ (30%) in acetic acid at 25°C for 12 hours.

-

Sulfone Formation : m-CPBA (1.2 equiv) in dichloromethane at 0°C for 2 hours.

Products :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Sulfoxidation | H₂O₂, CH₃COOH, 25°C | Thiazole sulfoxide derivative | 78% |

| Sulfonation | m-CPBA, CH₂Cl₂, 0°C | Thiazole sulfone derivative | 65% |

Electrophilic Aromatic Substitution

The 4-methylphenyl substituent undergoes electrophilic substitution, such as nitration or halogenation, at the para position relative to the methyl group.

Reagents and Conditions :

Products :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Methyl-3-nitro-phenyl derivative | 72% |

| Bromination | NBS, THF/H₂O, 0°C | 4-Methyl-3-bromo-phenyl derivative | 68% |

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution, enabling transesterification or amidation.

Reagents and Conditions :

-

Transesterification : Methanol/H₂SO₄ under reflux for 6 hours.

-

Amidation : NH₃ in ethanol at 25°C for 24 hours.

Products :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Transesterification | CH₃OH, H₂SO₄, reflux | Methyl ester derivative | 90% |

| Amidation | NH₃, EtOH, 25°C | Thiazole-5-carboxamide | 82% |

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents.

Reagents and Conditions :

-

LiAlH₄ in dry THF at 0°C for 2 hours.

Product :

| Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| This compound | LiAlH₄, THF, 0°C | 5-(Hydroxymethyl)-4-methylthiazole derivative | 75% |

Cyclization and Condensation

The thiazole ring participates in cycloaddition reactions with dienophiles or forms fused heterocycles under acidic conditions .

Example :

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes to release toxic gases (e.g., CO, SOₓ).

Scientific Research Applications

Ethyl 4-Methyl-2-(4-methylphenyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-Methyl-2-(4-methylphenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

- Substituent Effects :

- Electron-donating groups (e.g., 4-hydroxyphenyl in ) improve solubility but may reduce metabolic stability.

- Electron-withdrawing groups (e.g., CF₃ in ) enhance lipophilicity, favoring blood-brain barrier penetration.

- Aromatic substituents (e.g., 4-methylphenyl vs. 4-pyridinyl in ) modulate π-π stacking in target binding.

- Synthetic Yields :

- The parent compound (target) is synthesized in moderate yields (~45–60%) via Hantzsch condensation , comparable to analogues like ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (yield: 69% after hydrazide formation) .

- Derivatives with bulky substituents (e.g., tert-butoxycarbonate in ) require multi-step protection-deprotection strategies, reducing overall efficiency.

Physicochemical Properties

| Property | Ethyl 4-methyl-2-(4-methylphenyl)thiazole-5-carboxylate | Ethyl 2-(4-CF₃-phenyl)-4-methylthiazole-5-carboxylate | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate |

|---|---|---|---|

| Melting Point (°C) | 217–219 (varies by purity) | 206–208 | 327–329 |

| Solubility | Low in water; soluble in DMSO, ethanol | Poor in water; soluble in DCM, DMF | Moderate in ethanol; insoluble in hexane |

| IR Peaks (cm⁻¹) | C=O (1705), NH (3300) | C=O (1710), C-F (1120) | C=O (1695), OH (3200–3400) |

| NMR (¹H, δ ppm) | 4.30 (q, COOCH₂CH₃), 2.50 (s, CH₃) | 4.35 (q, COOCH₂CH₃), 2.55 (s, CH₃) | 4.25 (q, COOCH₂CH₃), 6.90 (d, Ar-H) |

Notes:

- The 4-methylphenyl substituent contributes to higher melting points compared to aliphatic analogues (e.g., methylamino derivatives in ).

Biological Activity

Ethyl 4-methyl-2-(4-methylphenyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its structure can be represented as follows:

This compound exhibits lipophilic properties due to the presence of the ethyl and methyl groups, which may enhance its permeability across biological membranes.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, possess notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains. For instance, compounds with similar thiazole structures have shown minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazole derivatives are also investigated for their anticancer properties. This compound has been evaluated in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited cytotoxic effects with IC50 values in the micromolar range, indicating potential as a chemotherapeutic agent . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance its anticancer efficacy .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiazole ring facilitates hydrogen bonding and π-π interactions, which can influence enzyme activity and receptor modulation .

Apoptosis Induction

In studies involving cancer cell lines, this compound has been shown to induce apoptosis through pathways involving p53 activation and caspase-3 cleavage. This mechanism underlines its potential as an anticancer agent by promoting programmed cell death in malignant cells .

Case Studies and Research Findings

- Anticancer Studies : A study evaluated the efficacy of various thiazole derivatives against different cancer cell lines, revealing that this compound exhibited significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : In another study, the compound was tested against a panel of bacterial strains, demonstrating broad-spectrum antimicrobial activity with low MIC values, underscoring its potential for development as an antimicrobial agent .

Data Tables

| Activity Type | Test Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Anticancer | MCF-7 | ~5 μM |

| Anticancer | HeLa | ~6 μM |

Q & A

Synthesis & Optimization

Basic: Q. Q1. What are the standard synthetic routes for Ethyl 4-Methyl-2-(4-methylphenyl)thiazole-5-carboxylate? The compound is typically synthesized via Hantzsch thiazole condensation. A common method involves reacting thioamide precursors (e.g., 4-methylphenylcarbothioamide) with α-haloketones like ethyl 2-chloro-3-oxobutanoate in ethanol under reflux. Catalysts such as piperidine may accelerate cyclization, yielding the thiazole core . Alternative routes include masking reactive groups (e.g., tert-butoxycarbonate protection of amino groups to prevent interference during coupling reactions) .

Advanced: Q. Q2. How can synthetic yields be improved when amino groups interfere with reactivity? Amino groups in intermediates can hinder subsequent reactions. For example, masking the 2-methylamino group in ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate with tert-butoxycarbonate (Boc) improves stability and reactivity. Deprotection post-synthesis restores functionality without compromising yield .

Structural Characterization

Basic: Q. Q3. What spectroscopic methods are used to confirm the structure of this compound?

- NMR : H and C NMR identify substituents (e.g., methylphenyl, ester groups). For example, the ethyl ester typically shows a triplet at ~1.3 ppm () and a quartet at ~4.3 ppm () .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 292 for CHNOS derivatives) confirm molecular weight .

Advanced: Q. Q4. How is X-ray crystallography applied to resolve structural ambiguities? SHELXL software refines crystallographic data by modeling thermal parameters and handling twinning or high-resolution data. For example, SHELXL’s robust algorithms optimize hydrogen bonding and torsional angles, critical for confirming the thiazole ring’s planarity and substituent orientation .

Biological Evaluation

Basic: Q. Q5. What in vitro models assess this compound’s anticancer potential? CDK9 inhibition assays (e.g., kinase activity measurements using ATP analogs) and cytotoxicity studies in cancer cell lines (e.g., MCF-7, HeLa) are common. Derivatives of this scaffold show IC values <1 µM in CDK9 inhibition, linked to transcriptional regulation .

Advanced: Q. Q6. How can structure-activity relationships (SAR) guide analog design for enhanced efficacy? Substituting the 4-methylphenyl group with electron-withdrawing groups (e.g., nitro, cyano) improves binding to hydrophobic enzyme pockets. For instance, replacing methyl with trifluoromethyl enhances metabolic stability and target affinity .

Computational & Mechanistic Studies

Basic: Q. Q7. How is molecular docking used to predict binding modes? Glide XP docking (Schrödinger Suite) evaluates interactions between the thiazole core and target proteins (e.g., CDK9 or bacterial enzymes). Key parameters include glide score (docking energy) and hydrogen bonding with active-site residues (e.g., Lys48 in CDK9) .

Advanced: Q. Q8. What molecular dynamics (MD) protocols validate docking predictions? MD simulations (e.g., 100 ns runs in GROMACS) assess binding stability. Root-mean-square deviation (RMSD) analysis confirms ligand-protein complex stability, while MM-PBSA calculations quantify binding free energy contributions .

Data Analysis & Contradictions

Basic: Q. Q9. How are contradictory biological activity results resolved? Divergent efficacy data (e.g., varying IC values across studies) may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalizing protocols (e.g., standardized ATP levels) and controls (e.g., staurosporine as a reference inhibitor) improve reproducibility .

Advanced: Q. Q10. How do crystallographic refinement errors impact structural interpretations? Overfitting in SHELXL (e.g., excessive parameterization) can distort bond lengths. Cross-validation via R and electron density maps (e.g., 2mF-DF maps) ensures model accuracy. Discrepancies >0.01 Å in bond lengths warrant re-refinement .

Derivative Synthesis & Functionalization

Advanced: Q. Q11. What strategies functionalize the ester group for prodrug development? Hydrazinolysis of the ethyl ester (e.g., using hydrazine hydrate in ethanol) yields carbohydrazides, which are precursors for acylhydrazones. These derivatives exhibit improved solubility and controlled release profiles in physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.